REACTION_CXSMILES
|
C([C:4]1([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[CH2:5]1)(O)=O.O.C(OC(=O)C)C>CN1CCCC1=O>[F:20][C:17]1[CH:16]=[CH:15][C:14]([CH:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:13])[CH2:5]2)=[CH:19][CH:18]=1
|
Name
|
3-carboxy-3-(4-fluorophenyl)-indan-1-one
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(CC(C2=CC=CC=C12)=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction-mixture is cooled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |